
Chroman-4-amine
Overview
Description
Chroman-4-amine is a bicyclic organic compound consisting of a chromane (benzodihydropyran) scaffold with an amine group at the 4-position. This structure serves as a privileged scaffold in medicinal chemistry due to its conformational rigidity and ability to interact with diverse biological targets. This compound derivatives are synthesized via reductive amination of chroman-4-one precursors () or nucleophilic substitution reactions (). Enantiomeric forms, such as (R)- and (S)-chroman-4-amine hydrochlorides, are commercially available (), highlighting the importance of stereochemistry in their pharmacological profiles. These compounds are explored for neurodegenerative diseases, cancer, and pain management, with notable activity as butyrylcholinesterase (BuChE) inhibitors and mu-opioid receptor agonists ().
Scientific Research Applications
Biological Activities and Mechanisms
1. Enzyme Inhibition
Chroman-4-amine and its derivatives have been studied for their inhibitory effects on various enzymes, particularly those involved in neurodegenerative diseases. Key findings include:
- Butyrylcholinesterase Inhibition : A family of gem-dimethylchroman-4-ol derivatives demonstrated effective inhibition of equine serum butyrylcholinesterase, with IC50 values ranging from 2.9 to 7.3 μM, comparable to currently used drugs . this compound derivatives showed selective inhibition with IC50 values between 7.6 and 67 μM.
- Monoamine Oxidase Inhibition : Chroman-4-amines exhibited mixed inhibitory activity against monoamine oxidase A and B (MAO-A and MAO-B), which are critical in the metabolism of neurotransmitters. Some derivatives showed selectivity towards MAO-A over MAO-B, with the best inhibitor demonstrating 7.5% inhibition against MAO-B .
2. Neuroprotective Properties
This compound has been linked to neuroprotection through various mechanisms:
- Sirtuin Inhibition : Substituted chroman-4-one derivatives have been identified as potent inhibitors of Sirtuin 2, an enzyme associated with aging and neurodegenerative diseases. These inhibitors have shown promise in reducing neuronal death and oxidative stress .
- Bradykinin B1 Receptor Antagonism : Compounds containing a this compound unit have been associated with the modulation of neuroinflammation and amyloid accumulation in models of Alzheimer's disease .
Synthesis and Structural Diversity
This compound serves as a versatile scaffold for synthesizing various biologically active compounds. The structural modifications at different positions on the chroman ring can lead to significant changes in biological activity:
- Synthetic Approaches : Recent advancements in synthetic methodologies have enabled the efficient preparation of chroman derivatives, enhancing their pharmacological profiles . For example, methods such as microwave irradiation and photoredox reactions have been employed to create diverse libraries of chroman compounds.
Case Studies
1. Neurodegenerative Disease Models
In studies involving animal models of Alzheimer's disease, chroman-4-amines were shown to reduce amyloid plaque formation and improve cognitive function . These findings highlight the potential of chroman derivatives as therapeutic agents in managing neurodegenerative disorders.
2. Cancer Research
Research has indicated that certain chroman derivatives exhibit anti-cancer properties by inhibiting cell proliferation in breast and lung cancer cell lines . The mechanism appears to involve modulation of key signaling pathways related to cell growth and apoptosis.
Mechanism of Action
The mechanism of action of chroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Chroman-4-amine shares structural similarities with chroman-4-one, chroman-4-ol, thiochroman-4-one, and substituted chroman-amines. Key differences in functional groups and substitution patterns significantly influence their biological activities and therapeutic applications.
Chroman-4-one Derivatives
Chroman-4-one (a ketone analog) exhibits distinct pharmacological properties. For example, chroman-4-one derivatives inhibit sirtuin 2 (SIRT2), a target in cancer, with IC₅₀ values in the nanomolar range (). Substitution at position 8 with electron-withdrawing groups (e.g., OCF₃) enhances BuChE inhibition (IC₅₀ = 4.3 μM for compound 3k) compared to unsubstituted chroman-4-one (IC₅₀ = 43 μM) (). However, chroman-4-one lacks the basic amine group critical for interactions with cholinesterases, resulting in lower selectivity for BuChE compared to this compound derivatives ().
Chroman-4-ol Derivatives
Chroman-4-ol (a hydroxyl analog) shows superior BuChE inhibition compared to this compound. For instance, gem-dimethylchroman-4-ol derivatives exhibit IC₅₀ values of 2.9–7.3 μM against eqBuChE, outperforming their amine counterparts (7.6–67 μM) (). Substitution patterns also modulate activity: a 7-fluoro group on chroman-4-ol (compound 2d) yields IC₅₀ = 18 μM, while the same substitution on chroman-4-one (3d) abolishes activity (). The hydroxyl group’s hydrogen-bonding capability may enhance target engagement, though it reduces metabolic stability compared to amines.
Thiochroman-4-one Derivatives
The sulfur atom may alter electronic properties and bioavailability compared to oxygen-based this compound.
Substituted this compound Derivatives
- Fluorinated Derivatives : 6-Fluoro and 7-fluoro substitutions on this compound yield varied effects. (S)-6-Fluoro-N-(2-((R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethyl)this compound (compound 3 in ) is a potent mu-opioid receptor agonist. In contrast, 6-fluoro substitution on chroman-4-ol (2c) is inactive, while 7-fluoro (2d) retains activity ().
- Propargylated Derivatives: N-propargylchromane-4-amine derivatives () show moderate MAO-B inhibition (28% at 1 μM), though weaker than rasagiline.
- Chiral Derivatives : Enantiomers like (R)- and (S)-chroman-4-amine hydrochlorides () are critical for target specificity. For example, (S)-chroman-4-amine is used in synthesizing spirocyclic derivatives with antiproliferative activity ().
Structural-Activity Relationship (SAR) and Pharmacological Profiles
Key Findings and Implications
- Functional Group Impact : The amine group in this compound enhances metabolic stability but reduces BuChE inhibition potency compared to chroman-4-ol.
- Substitution Sensitivity : Fluorine and methoxy groups at specific positions (e.g., 7-fluoro for chroman-4-ol vs. 6-fluoro for this compound) dictate target engagement and activity.
- Therapeutic Versatility : this compound derivatives span neurodegenerative (BuChE inhibition), cancer (SIRT2 inhibition), and pain (mu-opioid agonism) applications, underscoring their scaffold flexibility.
Biological Activity
Chroman-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships, and relevant case studies.
Overview of this compound
This compound belongs to a class of compounds known as chroman derivatives, which are characterized by a chromane ring structure. These compounds have shown various biological activities, including anticancer properties, making them subjects of extensive research.
Cytotoxic Effects
Recent studies have demonstrated that derivatives of chroman-4-one and related compounds exhibit moderate to high cytotoxicity against several cancer cell lines. For instance:
- Cytotoxicity Testing : Various derivatives were tested against HL-60 (human promyelocytic leukemia), MOLT-4 (human T-cell leukemia), and MCF-7 (breast cancer) cell lines using the MTT assay. The results indicated that certain derivatives displayed significant cytotoxic effects, particularly against MOLT-4 cells, with IC50 values as low as 24.4 μM for some compounds .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 13 | HL-60 | 42.0 ± 2.7 |
Compound 13 | MOLT-4 | 24.4 ± 2.6 |
Compound 11 | MCF-7 | Not specified |
Structure-Activity Relationship (SAR)
The biological activity of chroman derivatives is heavily influenced by their structural features. The presence of specific functional groups can enhance or diminish their activity:
- Functional Group Influence : Studies indicate that the incorporation of various substituents at positions 2, 3, and 6 of the chroman ring significantly affects the compound's potency as SIRT2 inhibitors—important targets in cancer therapy .
Substituent Position | Effect on Activity |
---|---|
2nd Position | Enhances potency |
3rd Position | Variable effect |
6th Position | Essential for activity |
Case Studies
Several case studies highlight the potential of chroman derivatives in cancer treatment:
- Anticancer Activity : In vitro studies showed that chroman derivatives could induce apoptosis in various cancer cell lines, including lung and colon cancers . This suggests a broad spectrum of activity against different malignancies.
- SIRT2 Inhibition : A specific study focused on the development of SIRT2-selective inhibitors derived from chroman-4-one. The most potent inhibitors exhibited over 70% inhibition at concentrations around 200 μM .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare chroman-4-amine derivatives?
this compound derivatives are typically synthesized via a multi-step process starting from chroman-4-one. Key steps include:
- Reduction : Chroman-4-one is reduced to chroman-4-ol using sodium borohydride.
- Amination : Chroman-4-ol is converted to this compound via reaction with ammonium chloride.
- Enantioselective synthesis : Chiral resolution techniques, such as column chromatography (hexane/AcOEt eluent), are used to isolate specific stereoisomers (e.g., (R)- or (S)-chroman-4-amine) .
- Derivatization : Substituents (e.g., trifluoroacetyl, fluoro, or bromo groups) are introduced via electrophilic substitution or alkylation reactions .
Q. What structural features of this compound influence its biological activity?
The gem-dimethyl group at the 3-position is critical for BuChE (butyrylcholinesterase) inhibition, enhancing binding affinity and selectivity. Substitutions at the 6- or 8-positions (e.g., methoxy, trifluoromethyl) modulate lipophilicity, metabolic stability, and receptor interactions. For example:
- 8-OMe-substituted this compound exhibits the highest BuChE inhibition (IC₅₀ = 7.6 µM) .
- Fluorinated derivatives (e.g., (S)-6-fluoro-8-trifluoromethyl) improve blood-brain barrier permeability, relevant for CNS-targeted therapies .
Q. How is this compound characterized in terms of purity and stereochemistry?
- NMR and HRMS : Used to confirm molecular structure and substituent positions .
- Chiral chromatography : Resolves enantiomers (e.g., (R)- vs. (S)-chroman-4-amine), with optical rotation ([α]D) measurements validating stereochemical purity .
- HPLC : Quantifies purity (>95% for most research-grade compounds) .
Advanced Research Questions
Q. How do this compound derivatives interact with cholinesterases (AChE/BuChE), and what are the implications for Alzheimer’s disease research?
this compound acts as a mixed-type inhibitor of BuChE, binding both the free enzyme and enzyme-substrate complex. Key findings:
- Kinetic studies : Inhibitor constants (Ki) for BuChE range from 7.6 µM (8-OMe derivative) to >100 µM (non-gem-dimethyl analogues) .
- Structural basis : The gem-dimethyl group stabilizes hydrophobic interactions in the BuChE active site, while substituents like naphthyl groups enhance π-π stacking .
- Therapeutic relevance : BuChE inhibition reduces amyloid-β aggregation and neuroinflammation in AD models .
Q. What contradictions exist in reported MAO inhibition data for this compound derivatives, and how can they be resolved?
Discrepancies arise between computational docking predictions and experimental MAO-A/B inhibition results:
- Predicted activity : Molecular docking suggests strong MAO-A binding due to propargyl-amine "warheads."
- Observed data : Most derivatives show low MAO-A/B inhibition (<25% at 1 µM), except naphthyl-substituted analogues (e.g., 13.3% MAO-A inhibition for 4d) .
- Resolution : Covalent bond formation with FAD cofactors (not modeled in docking) may explain gaps. Advanced studies should incorporate time-dependent inhibition assays and X-ray crystallography .
Q. How do stereochemical configurations (R vs. S) of this compound impact biological activity?
- Enantioselective effects : (R)-chroman-4-amine shows TNF-α suppression in breast cancer models, while the (S)-isomer exhibits distinct pharmacokinetic profiles .
- BuChE selectivity : (S)-6-fluoro-8-trifluoromethyl-chroman-4-amine demonstrates enhanced metabolic stability compared to its (R)-counterpart .
- Methodological note : Stereochemistry is controlled via chiral auxiliaries (e.g., tert-butanesulfinyl groups) during synthesis .
Q. What experimental strategies are recommended to address low yields in this compound synthesis?
- Solvent optimization : Green solvents like MeTHF improve scalability (45% yield for gram-scale reactions) .
- Catalyst screening : Palladium or nickel catalysts enhance amination efficiency in challenging substrates.
- Protecting groups : Use of tert-butoxycarbonyl (Boc) groups prevents side reactions during functionalization .
Q. Methodological Guidelines
Q. How should researchers design assays to evaluate this compound’s inhibitory activity?
- Cholinesterase assays : Use Ellman’s method with acetylthiocholine iodide as substrate, measuring absorbance at 412 nm. Include donepezil as a positive control .
- MAO inhibition : Employ fluorometric assays with kynuramine substrate, quantifying 4-hydroxyquinoline fluorescence (λex = 310 nm, λem = 400 nm) .
- Dose-response curves : Test 5–6 concentrations in duplicate, reporting IC₅₀ values with ±SD .
Q. What analytical techniques are critical for resolving contradictory bioactivity data?
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOFMNJNNXWKOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940312 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188198-38-1, 53981-38-7 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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